
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with an azepane group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyridine precursor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of the pyridine ring can be achieved using formaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The azepane group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-(Azepan-1-yl)-2-methylpiperidin-3-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane and pyridine rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(6-(Piperidin-1-yl)-2-methylpyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.
(6-(Morpholin-1-yl)-2-methylpyridin-3-yl)methanol: Contains a morpholine ring instead of an azepane ring.
(6-(Pyrrolidin-1-yl)-2-methylpyridin-3-yl)methanol: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
- The presence of the azepane ring in (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol provides unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
[6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3 |
InChI 键 |
IUCBRBQJTQJAKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



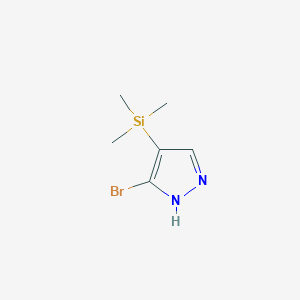
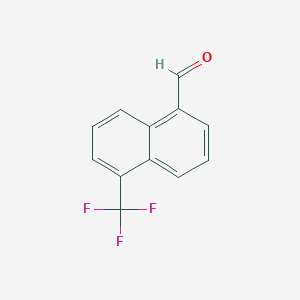


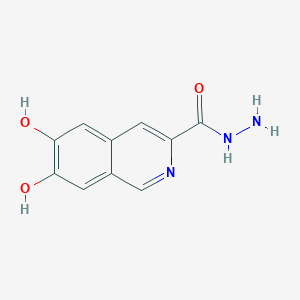
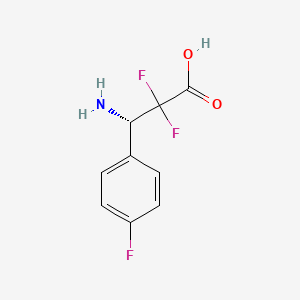


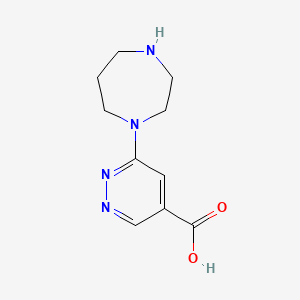


![7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)

